Reduced Hydrolyzable Halide in Epoxy Encapsulants: Direct Comparison with Tetrabromobisphenol A (TBBPA) Derivatives
Adducts prepared from 3,5-dibromo-2,4,6-trimethylphenol and multifunctional epoxy novolac resins produce cured encapsulating formulations with significantly lower hydrolyzable halide content compared to those based on the diglycidyl ether of tetrabromobisphenol A (TBBPA), a common brominated flame retardant. This reduction mitigates the risk of corrosion in encapsulated electronic components [1]. In a representative example, an adduct formed by reacting 3,5-dibromo-2,4,6-trimethylphenol with a phenol-formaldehyde epoxy novolac (100 g, 0.57 epoxy equiv.) yielded a product containing only 7 ppm hydrolyzable chloride [1].
| Evidence Dimension | Hydrolyzable halide content in cured epoxy encapsulant formulation |
|---|---|
| Target Compound Data | 7 ppm hydrolyzable chloride |
| Comparator Or Baseline | Diglycidyl ether of tetrabromobisphenol A (TBBPA) - bromine tends to hydrolyze, leading to corrosion (qualitative observation) |
| Quantified Difference | Qualitative improvement; target compound yields ≤7 ppm hydrolyzable chloride vs. TBBPA-based systems known to release corrosive hydrolyzable halides. |
| Conditions | Adduct prepared from 3,5-dibromo-2,4,6-trimethylphenol and phenol-formaldehyde epoxy novolac (100 g, 0.57 epoxy equiv.), cured at 175°C for 4 hours, hydrolyzable halide measured after reflux in 3N KOH/dioxane for 30 min at 90°C. |
Why This Matters
For procurement in electronic component manufacturing, lower hydrolyzable halide directly translates to improved long-term reliability and reduced corrosion-related failures.
- [1] US Patent US4975500A. (1990). Adducts of metabrominated phenols and polyfunctional epoxides. Washington, DC: U.S. Patent and Trademark Office. View Source
